CB₁ Receptor Binding Affinity: ADB-CHMINACA vs. AB-CHMINACA
ADB-CHMINACA demonstrates approximately 2.7-fold higher CB₁ receptor binding affinity (lower Kᵢ) compared to its close structural analog AB-CHMINACA, as measured under comparable in vitro radioligand displacement assay conditions [1]. This difference arises from the tert-leucine amide side chain in ADB-CHMINACA replacing the valine amide present in AB-CHMINACA, resulting in enhanced receptor interaction energetics [2].
| Evidence Dimension | CB₁ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | 0.289 nM |
| Comparator Or Baseline | AB-CHMINACA: 0.78 nM |
| Quantified Difference | 2.7-fold higher affinity (lower Kᵢ) for ADB-CHMINACA |
| Conditions | In vitro radioligand displacement binding assay using human CB₁ receptor preparations |
Why This Matters
This quantifiable affinity differential necessitates distinct calibration curve ranges and detection thresholds when developing analytical methods for each compound.
- [1] Wikipedia. ADB-CHMINACA. Retrieved 2026. View Source
- [2] Wikipedia. AB-CHMINACA. Retrieved 2026. View Source
